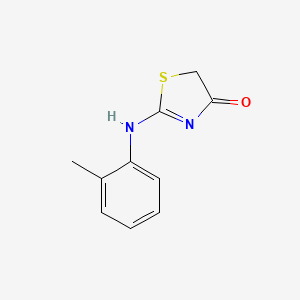

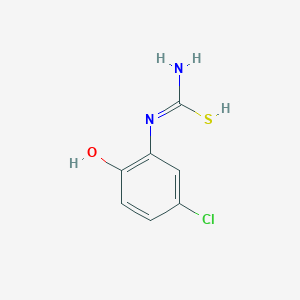

Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Overview

Description

“Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one” is a compound used for industrial and scientific research . It is a part of the thiazolidine motifs, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The new compounds exhibit fluorogenic properties and form fluorescent complexes .

Synthesis Analysis

The compound is synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template . The synthesis involves a Knoevenagel condensation . The product yield, purity, selectivity, and pharmacokinetic activity are considered during the synthesis .Molecular Structure Analysis

The compound has a trisubstituted double bond geometry . The structure of the compound was elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives .Physical And Chemical Properties Analysis

The compound has a formula of C10H7NO3S . It is a yellow solid and its molecular weight is 221.2300 g/mol .Scientific Research Applications

Pharmaceutical Applications

Thiazolidine-2,4-dione (TZD) derivatives, such as the compound , have significant importance in the pharmaceutical industry . They can act in diseases such as diabetes mellitus type II, and have anti-oxidant, anti-inflammatory, and anti-HIV properties . The TZD synthesis in the laboratory encourages research, reducing costs and contributing to the process .

Synthesis of Pharmaceutical Intermediates

The compound can be used in the synthesis of pharmaceutical intermediates . This is particularly important in the development of new drugs and treatments .

Dyeing and Coloration

Solar Energy Conversion

Research suggests the compound can act as a photosensitizer in dye-sensitized solar cells (DSSCs). This highlights its potential application in developing new and efficient solar energy conversion technologies.

Medicinal Chemistry and Drug Discovery

The compound possesses structural features that resemble known bioactive molecules. Studies have explored its potential as an antitumor agent. Further research is needed to determine its efficacy and mechanism of action.

Material Science and Sensor Development

The ability of the compound to interact with light and potentially bind to specific molecules makes it a candidate material for sensor development. Research suggests it can be used as a chemosensor for metal ions.

Mechanism of Action

Target of Action

The primary target of Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as (5Z)-2-AMINO-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE, is the enzyme tyrosinase . Tyrosinase plays a critical role in the process of melanogenesis , the production of melanin, which is responsible for pigmentation in skin, hair, and eyes .

Mode of Action

This compound acts as a tyrosinase inhibitor . It interacts with tyrosinase, preventing it from catalyzing the oxidation of tyrosine to melanin . This results in a decrease in melanin production, thereby reducing pigmentation .

Biochemical Pathways

The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This leads to a decrease in melanin production, affecting the downstream effects related to pigmentation .

Pharmacokinetics

Its lipophilicity (Log Po/w) is around 1.33, suggesting it may have good membrane permeability .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of tyrosinase activity , leading to a decrease in melanin production . On a cellular level, this results in reduced pigmentation, making it potentially useful for conditions related to hyperpigmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of halogens at different positions of the benzylidene moiety can affect its fluorogenic properties . .

Safety and Hazards

properties

IUPAC Name |

(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHQCJILTOVLHD-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide](/img/structure/B7733931.png)

![2-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B7733946.png)

![3-({3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B7733955.png)

![N-(3-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B7733961.png)

![N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B7733965.png)

![N-(2-hydroxy-4-nitrophenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B7733972.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7733999.png)

![N-(4-acetylphenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B7734020.png)

![3-({3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B7734025.png)